molecular formula C8H13NO3 B6165310 2-nitrocyclooctan-1-one CAS No. 13154-28-4

2-nitrocyclooctan-1-one

Cat. No.: B6165310
CAS No.: 13154-28-4
M. Wt: 171.19 g/mol
InChI Key: QSJIVGDXHUYGKK-UHFFFAOYSA-N
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Description

2-Nitrocyclooctan-1-one is an organic compound with the molecular formula C₈H₁₃NO₃ It is a nitro compound, characterized by the presence of a nitro group (-NO₂) attached to a cyclooctanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrocyclooctan-1-one can be synthesized through the nitration of cyclooctanone. The nitration process typically involves the reaction of cyclooctanone with a nitrating agent such as nitric acid (HNO₃) in the presence of a catalyst like sulfuric acid (H₂SO₄). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitrocyclooctan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄)

Major Products Formed

    Reduction: 2-Aminocyclooctan-1-one

    Substitution: Various substituted cyclooctanones depending on the nucleophile used

    Oxidation: Oxidized derivatives of this compound

Scientific Research Applications

2-Nitrocyclooctan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitrocyclooctan-1-one involves its interaction with molecular targets through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and disrupt biological processes. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrocyclohexanone
  • 2-Nitrocyclopentanone
  • 2-Nitrocyclodecanone

Comparison

2-Nitrocyclooctan-1-one is unique due to its eight-membered ring structure, which imparts different chemical and physical properties compared to its smaller or larger ring analogs

Properties

CAS No.

13154-28-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-nitrocyclooctan-1-one

InChI

InChI=1S/C8H13NO3/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7H,1-6H2

InChI Key

QSJIVGDXHUYGKK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(CC1)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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